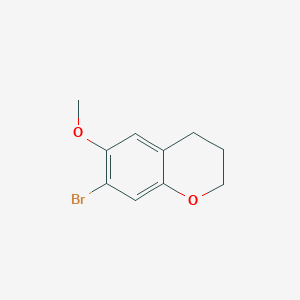

7-Bromo-6-methoxychroman

Description

Structural Significance and Research Interest in Dihydrobenzopyran Systems

Dihydrobenzopyran systems, the class of compounds to which chromans belong, are of considerable interest to researchers in organic and medicinal chemistry. Their rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets. The dihydrobenzopyran scaffold is a key structural element in a variety of natural products, exhibiting a broad spectrum of biological activities. cymitquimica.comrsc.organu.edu.auresearchgate.net The inherent stability of the chroman ring system, combined with the potential for stereogenic centers, makes it an attractive starting point for the synthesis of diverse and complex molecules.

Overview of Halogenated Chromans as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the chroman scaffold dramatically enhances its utility as a synthetic intermediate. Halogenated chromans are valuable precursors due to the reactivity of the carbon-halogen bond. The bromine atom in compounds like 7-Bromo-6-methoxychroman can be readily transformed into other functional groups through various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions), as well as nucleophilic substitution reactions. This versatility allows for the strategic and controlled elaboration of the chroman core, enabling the synthesis of a wide range of derivatives with tailored properties. The position of the halogen atom on the aromatic ring influences the electronic properties and reactivity of the molecule, providing a tool for fine-tuning its synthetic applications. The presence of a bromine atom can also facilitate halogen bonding interactions, which is an increasingly recognized force in molecular recognition and crystal engineering.

Research Rationale for Investigating this compound as a Precursor in Complex Molecule Synthesis

The specific substitution pattern of this compound, featuring a bromine atom at the 7-position and a methoxy (B1213986) group at the 6-position, presents a unique combination of electronic and steric properties. The methoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring and potentially direct further electrophilic substitution reactions. The bromine atom at the 7-position serves as a key handle for the introduction of molecular complexity.

While specific research detailing the extensive use of this compound as a precursor is not widely available in public literature, the rationale for its investigation can be inferred from the well-established chemistry of related compounds. For instance, the isomeric 6-bromo-7-methoxychroman-4-one has been cited in patent literature as an intermediate in the synthesis of modulators for the follicle-stimulating hormone receptor (FSHR). This suggests that chromans with this type of substitution pattern are valuable in the development of pharmaceutically relevant compounds.

The investigation of this compound would likely be driven by the desire to access novel chemical space. By utilizing the bromine at the 7-position for coupling reactions, chemists can introduce a variety of substituents, leading to libraries of new compounds. These compounds could then be screened for biological activity or used as building blocks for the synthesis of more complex natural product analogues or designed molecules with specific functions. The interplay between the electron-donating methoxy group and the synthetically versatile bromo group makes this compound a potentially valuable, yet underexplored, tool in the arsenal (B13267) of synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-methoxy-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-12-10-5-7-3-2-4-13-9(7)6-8(10)11/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALRYGFFAKCJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCCO2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601253464 | |

| Record name | 7-Bromo-3,4-dihydro-6-methoxy-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40492-57-7 | |

| Record name | 7-Bromo-3,4-dihydro-6-methoxy-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40492-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-3,4-dihydro-6-methoxy-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 6 Methoxychroman

Retrosynthetic Analysis of 7-Bromo-6-methoxychroman

A retrosynthetic analysis of this compound (I) guides the synthetic planning by breaking down the target molecule into simpler, commercially available starting materials. The primary disconnection of the chroman ring involves cleaving the ether linkage and the carbon-carbon bond of the dihydropyran ring. This leads to a substituted phenolic precursor (II), which contains the necessary allyl group for the subsequent cyclization. Further disconnection of the functional groups on the aromatic ring, the bromo and methoxy (B1213986) groups, suggests a precursor like guaiacol (2-methoxyphenol), a readily available starting material. This retrosynthetic strategy highlights two key transformations: the formation of the chroman ring and the regioselective functionalization of the aromatic precursor.

Figure 1: Retrosynthetic Analysis of this compound

Precursor Selection and Design in the Synthesis of this compound

The successful synthesis of this compound hinges on the careful selection and design of its precursors to control the introduction of the key functional groups.

Strategic Functionalization of Aromatic Building Blocks

A common and effective strategy begins with a simple, commercially available aromatic compound that can be sequentially functionalized. Guaiacol (2-methoxyphenol) serves as an excellent starting material. The synthesis of the key intermediate, 4-allyl-2-methoxyphenol (eugenol), is a well-established process. This transformation typically involves the allylation of guaiacol to form 2-methoxyphenyl allyl ether, followed by a Claisen rearrangement. The thermal Claisen rearrangement proceeds through a concerted stackexchange.comstackexchange.com-sigmatropic shift, selectively forming 4-allyl-2-methoxyphenol.

Control of Regiochemistry for Methoxy and Bromo Group Introduction

The regiochemistry of the substituents on the aromatic ring is critical. The starting material, guaiacol, already possesses the methoxy group at a defined position. The directing effects of the substituents on the aromatic ring then govern the position of the incoming electrophiles.

During the Claisen rearrangement of 2-methoxyphenyl allyl ether, the allyl group migrates preferentially to the position para to the hydroxyl group, yielding 4-allyl-2-methoxyphenol. This is due to the strong ortho-, para-directing nature of the hydroxyl group.

For the introduction of the bromine atom, electrophilic aromatic bromination of 4-allyl-2-methoxyphenol is performed. The hydroxyl and methoxy groups are strong activating groups and direct the incoming electrophile to the positions ortho and para to them. In 4-allyl-2-methoxyphenol, the position ortho to the hydroxyl group and meta to the allyl group is the most sterically accessible and electronically favorable for bromination. This results in the formation of 5-bromo-4-allyl-2-methoxyphenol, which will ultimately place the bromine atom at the 7-position of the chroman ring.

Table 1: Regioselective Bromination of 4-allyl-2-methoxyphenol

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| N-Bromosuccinimide (NBS) | Dichloromethane (CH2Cl2) | 0 to rt | 5-Bromo-4-allyl-2-methoxyphenol | ~90% |

| Bromine (Br2) | Acetic Acid | rt | 5-Bromo-4-allyl-2-methoxyphenol | ~85% |

Chroman Ring Formation Strategies

The final key step in the synthesis is the formation of the dihydrobenzopyran (chroman) ring.

Intramolecular Cyclization Approaches to the Dihydrobenzopyran Core

The most common and efficient method for constructing the chroman ring from a 2-allylphenol (B1664045) derivative is through intramolecular cyclization. This reaction involves the nucleophilic attack of the phenolic hydroxyl group onto the double bond of the allyl group.

The intramolecular cyclization of 5-bromo-4-allyl-2-methoxyphenol to this compound is typically catalyzed by an acid. The acid protonates the double bond of the allyl group, forming a carbocation intermediate. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the six-membered dihydropyran ring. This type of reaction is an example of an intramolecular hydroalkoxylation.

Various acid catalysts can be employed for this transformation, with the choice of catalyst and reaction conditions influencing the reaction rate and yield.

Table 2: Acid-Catalyzed Cyclization of 5-Bromo-4-allyl-2-methoxyphenol

| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | 6 | This compound | ~80% |

| Sulfuric Acid (H2SO4) | Dioxane | 80 | 8 | This compound | ~75% |

| Bismuth(III) triflate (Bi(OTf)3) | Toluene | 80 | 3 | This compound | ~90% researchgate.net |

Base-Mediated Annulation Methods

The construction of the chroman skeleton through base-mediated annulation represents a classical and effective strategy. These methods typically involve an intramolecular cyclization facilitated by a base, which promotes the formation of the core heterocyclic ring. A common approach is the intramolecular oxa-Michael addition.

In this type of reaction, a precursor molecule containing both a phenol (B47542) and an α,β-unsaturated carbonyl moiety is treated with a base. The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion. This nucleophilic phenoxide then attacks the β-carbon of the unsaturated system in an intramolecular fashion, leading to the closure of the pyran ring and formation of the chroman structure.

For instance, the synthesis of various chroman-4-ones can be achieved through a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition nih.gov. The choice of base is critical and can range from alkali metal hydroxides (NaOH, KOH) to organic bases like diisopropylethylamine (DIPA) nih.gov. The reaction conditions, such as temperature and solvent, are optimized to maximize the yield of the desired chroman. Microwave irradiation has also been employed to accelerate these reactions, often leading to higher yields in shorter reaction times nih.govacs.org.

Another base-mediated strategy involves the reaction of ortho-hydroxychalcones with 2-bromoallyl sulfones in the presence of a base like cesium carbonate (Cs₂CO₃) beilstein-journals.orgnih.gov. This method proceeds through a sequence of reactions initiated by the base to form the heterocyclic ring, demonstrating the versatility of base-mediated annulation in synthesizing complex chromene derivatives, which can be subsequently reduced to the corresponding chroman.

| Precursors | Base | Conditions | Product Type | Reference |

| 2'-Hydroxyacetophenones, Aldehydes | DIPA | Ethanol, Microwave (160-170 °C) | 2-Alkyl-chroman-4-ones | nih.gov |

| ortho-Hydroxychalcones, 2-Bromoallyl sulfones | Cs₂CO₃ | Acetonitrile (B52724), 25 °C | 3-Sulfonyl-4H-chromenes | beilstein-journals.orgnih.gov |

Transition Metal-Catalyzed Cyclizations for Chroman Construction

Transition metal catalysis offers a powerful and versatile platform for the synthesis of the chroman ring system, often providing access to complex structures with high efficiency and stereoselectivity. Various metals, including palladium, copper, and titanium, have been employed to catalyze the intramolecular cyclization reactions that form the chroman core.

Palladium-catalyzed reactions are particularly prominent. For example, domino carbonylative transformations involving palladium catalysts can be used to synthesize chroman-2,4-diones from 3-iodochromone precursors acs.org. These reactions proceed through a complex mechanism involving ring-opening and a subsequent palladium-catalyzed intramolecular aryloxycarbonylation to re-form the chroman skeleton acs.org.

Another strategy involves oxidative cyclization reactions catalyzed by transition-metal complexes. For instance, 2'-hydroxychalcones can be converted to flavone derivatives (which contain a chromen-4-one core) using catalysts based on metals like zinc and manganese in the presence of an oxidant such as TEMPO thieme-connect.comorganic-chemistry.org. These chromenones can then be selectively reduced to form the saturated chroman ring. The mechanism is believed to involve the generation of phenoxyl radicals, which then undergo cyclization thieme-connect.comorganic-chemistry.org.

Titanium tetrachloride (TiCl₄) has been shown to mediate the cyclization of certain precursors to yield functionalized chromane derivatives researchgate.net. Additionally, cobalt-catalyzed radical bicyclization processes have been developed for the stereoselective construction of tricyclic chromanones, demonstrating the power of transition metals in controlling complex stereochemical outcomes nih.gov.

| Catalyst System | Precursor Type | Reaction Type | Product Type | Reference |

| Pd(OAc)₂/PPh₃ | 3-Iodochromone | Carbonylative Ring-Opening/Ring-Closing | Chroman-2,4-diones | acs.org |

| Zinc/Manganese Complexes, TEMPO | 2'-Hydroxychalcones | Oxidative Cyclization | Flavones (Chroman precursors) | organic-chemistry.org |

| Co(II) Complexes | Diazo compounds | Asymmetric Radical Bicyclization | Tricyclic Chromanones | nih.gov |

| TiCl₄ | Unsaturated Phenols | Friedel-Crafts type Cyclization | Functionalized Chromans | researchgate.net |

Intermolecular Approaches to Construct the Chroman Ring System

Intermolecular strategies for chroman synthesis involve the assembly of the ring from two or more separate molecular components. These methods are highly convergent and allow for significant structural diversity in the final products.

A notable example is the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes chemrxiv.org. This reaction proceeds under mild, Brønsted acid-catalyzed conditions. The triflimide activates the benzylic alcohol, which then reacts with the alkene nucleophile. An intramolecular cyclization follows, where the phenolic oxygen attacks the resulting carbocationic intermediate to close the ring and form the chroman structure. This method is versatile, tolerating a range of substituents on both the benzylic alcohol and the alkene, and can be performed with both allylsilanes and simple alkenes chemrxiv.org.

Another intermolecular approach involves the cross-coupling between benzylic and aliphatic alcohols, which generates an olefin intermediate that subsequently undergoes an intramolecular cyclization to form the chroman thieme-connect.com. This one-pot procedure, often facilitated by a solid acid catalyst like NaHSO₄/SiO₂, provides a straightforward route to novel chroman derivatives from readily available starting materials thieme-connect.com.

These intermolecular methods are advantageous as they build the chroman core and install substituents in a single, convergent operation, making them highly efficient for creating libraries of substituted chromans.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Intermediate | Reference |

| o-Hydroxy benzylic alcohol | Alkene or Allylsilane | Triflimide (HNTf₂) | Carbocation | chemrxiv.org |

| Benzylic alcohol | Aliphatic alcohol | NaHSO₄/SiO₂ | Substituted Olefin | thieme-connect.com |

Regioselective Bromination Techniques for 7-Substitution

Achieving regioselective bromination at the C-7 position of the 6-methoxychroman (B3132562) core is a critical step in the synthesis of the target compound. The directing effects of the existing substituents on the aromatic ring—namely the activating methoxy group at C-6 and the deactivating, but ortho, para-directing, ether oxygen of the pyran ring—govern the outcome of the substitution.

Electrophilic Aromatic Substitution for Direct Bromination at Position 7

Electrophilic aromatic substitution (SEAr) is the most direct method for introducing a bromine atom onto the aromatic ring of 6-methoxychroman nih.govwikipedia.org. The mechanism involves the attack of the electron-rich aromatic ring on an electrophilic bromine species, forming a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity makingmolecules.comuci.edumasterorganicchemistry.com.

The regioselectivity of the reaction is dictated by the substituents present. The methoxy group at C-6 is a strong activating group and an ortho, para-director wikipedia.org. The C-7 position is ortho to the methoxy group, while the C-5 position is also ortho. The para position is part of the fused ring system. The ether oxygen of the chroman ring also influences the electron distribution. The interplay between these directing effects determines the primary site of bromination. For many alkoxy-substituted aromatic compounds, bromination occurs preferentially at the position ortho to the activating group that is not sterically hindered .

A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS) nih.govevitachem.com. The reaction is typically carried out in a suitable solvent, and the conditions can be tuned to favor monosubstitution at the desired position. The use of NBS is often preferred over molecular bromine (Br₂) as it is a solid, easier to handle, and can sometimes provide higher selectivity nih.gov.

| Substrate | Brominating Agent | Typical Conditions | Major Product | Reference |

| 6-Methoxychroman | N-Bromosuccinimide (NBS) | Inert solvent (e.g., CH₂Cl₂, CCl₄) | This compound | evitachem.com |

| Activated Arenes | Bromine (Br₂) with Lewis Acid | FeCl₃ or AlCl₃ catalyst | Bromoarene | makingmolecules.com |

| Phenols | Tetraalkylammonium tribromides | N/A | para-Bromophenol | nih.gov |

Halogen Exchange Reactions and Directed Ortho-Metalation Strategies

When direct bromination lacks the desired regioselectivity, more advanced methods such as halogen exchange or directed ortho-metalation (DoM) can be employed.

Directed Ortho-Metalation (DoM) is a powerful technique for achieving substitution at a specific position adjacent to a directing group wikipedia.orgorganic-chemistry.org. The methoxy group at C-6 is an effective directed metalation group (DMG) wikipedia.org. The strategy involves treating 6-methoxychroman with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) baranlab.org. The DMG coordinates with the lithium, directing the deprotonation to an adjacent ortho position (C-5 or C-7) to form an aryllithium intermediate wikipedia.orguwindsor.ca. This highly reactive intermediate can then be quenched with an electrophilic bromine source (e.g., 1,2-dibromoethane or Br₂) to install the bromine atom with high regioselectivity. The selectivity between the C-5 and C-7 positions can often be controlled by steric factors and reaction conditions.

Halogen exchange reactions , while less common for introducing bromine directly, can be useful in certain synthetic contexts. For example, if a 7-iodo-6-methoxychroman intermediate is more readily accessible, the iodine can be converted to bromine through methods like the Sandmeyer reaction (if starting from an amine) or various transition-metal-catalyzed processes.

| Strategy | Reagents | Key Intermediate | Electrophile | Reference |

| Directed Ortho-Metalation | 6-Methoxychroman, s-BuLi/TMEDA | 7-Lithio-6-methoxychroman | 1,2-Dibromoethane | wikipedia.orgbaranlab.org |

| Metalation/Silylation | Substituted Bromobenzenes, LDA | Lithiated Bromobenzene | TMSCl | nih.gov |

Optimization of Brominating Reagents and Reaction Conditions for Site Selectivity

Achieving high site selectivity for the C-7 position over the C-5 position in the bromination of 6-methoxychroman requires careful optimization of the reaction parameters. Several factors, including the choice of brominating agent, solvent, temperature, and catalyst, can significantly influence the product distribution.

Brominating Reagent: The reactivity and steric bulk of the brominating agent are crucial. Mild sources of electrophilic bromine, such as N-bromosuccinimide (NBS), are often preferred over the more reactive molecular bromine (Br₂) to prevent over-bromination and improve selectivity nih.gov. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or tetraalkylammonium tribromides can also offer different selectivity profiles nih.gov.

Reaction Conditions:

Solvent: The polarity of the solvent can affect the reactivity of the electrophile and the stability of the reaction intermediates. A survey of solvents from nonpolar (e.g., hexane, CCl₄) to polar aprotic (e.g., CH₂Cl₂, acetonitrile) is often necessary to find the optimal medium.

Temperature: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy, often leading to a higher proportion of the thermodynamically favored product and minimizing side reactions nih.govmdpi.com.

Catalysts: While strong Lewis acids are common in aromatic bromination, they can sometimes reduce selectivity with highly activated rings. In some cases, milder activators or even catalyst-free conditions may provide the best results. The use of zeolites or silica gel has been reported to induce high para-selectivity in the bromination of some substrates, suggesting that solid supports can influence regiochemical outcomes nih.gov.

Systematic studies that vary these parameters are essential to maximize the yield of this compound while minimizing the formation of the 5-bromo and other undesired isomers.

| Parameter | Variation | Potential Effect on Selectivity | Reference |

| Reagent | NBS vs. Br₂ vs. DBDMH | Milder reagents (NBS) may increase selectivity. | nih.gov |

| Solvent | Apolar vs. Polar Aprotic | Can influence electrophile strength and intermediate stability. | researchgate.net |

| Temperature | Low Temperature vs. Room Temperature | Lower temperatures often improve regioselectivity. | nih.govmdpi.com |

| Additives | Zeolites, Silica Gel | Can provide steric hindrance, directing substitution. | nih.gov |

Development of Stereoselective Syntheses for Chiral this compound Analogues

The creation of chiral chromans, including analogues like this compound, is of significant interest due to the prevalence of the chroman scaffold in biologically active molecules. The challenge lies in controlling the three-dimensional arrangement of atoms, or stereochemistry, during the synthesis, which is crucial for the molecule's biological function. Researchers have developed several powerful strategies to achieve this, which can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated synthesis, and diastereoselective cyclization reactions.

Asymmetric Catalysis in Chroman Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of chroman synthesis, various catalytic systems have been developed.

Organocatalysis, which uses small organic molecules as catalysts, has proven effective. For instance, cinchona alkaloid-based bifunctional organocatalysts have been used in the intramolecular oxy-Michael addition of phenol derivatives bearing an α,β-unsaturated ketone or thioester moiety to produce optically active 2-substituted chromans in high yields core.ac.uk. This approach is advantageous as it can utilize easily prepared (E)-Michael acceptors core.ac.uk. Another organocatalytic method involves a domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts self-assembled from cinchona alkaloid derivatives and amino acids, yielding chromanes with excellent diastereoselectivities and enantioselectivities scispace.com.

Transition metal catalysis also offers a versatile platform for asymmetric chroman synthesis. Chiral-at-metal rhodium complexes have been successfully employed in the asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with α,β-unsaturated 2-acyl imidazoles. This method allows for the construction of enantioenriched chroman derivatives bearing three contiguous stereocenters with high yields and excellent stereoselectivities . Similarly, nickel-catalyzed enantioselective reductive cyclization of aryl chained alkynones using a P-chiral monophosphine ligand provides an efficient route to functionalized chromans with chiral quaternary tertiary allylic alcohol silyl ethers chemrxiv.org.

Chiral phosphoric acid has also emerged as a potent catalyst in the asymmetric [2 + 4] cycloaddition of 3-vinylindoles with ortho-quinone methides, affording indole-containing chroman derivatives with high yields and stereoselectivities mdpi.com.

Table 1: Asymmetric Catalytic Approaches to Chiral Chroman Skeletons

| Catalytic System | Reaction Type | Substrates | Stereoselectivity |

|---|---|---|---|

| Cinchona-alkaloid-urea bifunctional organocatalyst | Intramolecular oxy-Michael addition | Phenol derivatives with (E)-α,β-unsaturated ketones/thioesters | High enantioselectivity core.ac.uk |

| Modularly designed organocatalysts (cinchona alkaloid derivatives + amino acids) | Domino Michael/hemiacetalization | Aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols | up to 99:1 dr, up to 99% ee scispace.com |

| Chiral-at-metal rhodium complex | [4 + 2] Cyclization | ortho-Hydroxyphenyl-substituted p-QMs and α,β-unsaturated 2-acyl imidazoles | up to >20:1 dr, >99% ee |

| Ni(cod)2 / (R)-AntPhos (P-chiral monophosphine ligand) | Intramolecular reductive cyclization | Aryl chained alkynones | up to >99:1 er, >99 E/Z chemrxiv.org |

Chiral Auxiliary-Mediated Approaches to Enantiopure Intermediates

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a reliable method for asymmetric synthesis. wikipedia.org

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are scarce, the general principles are widely applicable. Common chiral auxiliaries include Evans oxazolidinones, camphor-derived auxiliaries, and pseudoephedrine. wikipedia.org For instance, Schöllkopf's bislactim ether chiral auxiliary has been alkylated with reagents like 4-bromo-1,2-butadiene with high diastereoselectivity lmaleidykla.lt. This demonstrates how a chiral auxiliary can control the stereoselective introduction of a substituent, a principle that can be adapted for the synthesis of chiral intermediates for this compound.

The general workflow for a chiral auxiliary-mediated synthesis involves:

Attachment: Covalently attaching the chiral auxiliary to a substrate molecule.

Diastereoselective reaction: The chiral auxiliary directs the stereochemistry of a bond-forming reaction, creating a new stereocenter with a high degree of diastereoselectivity.

Removal: Cleavage of the chiral auxiliary to release the enantiomerically enriched product. The auxiliary can often be recovered and reused. wikipedia.org

This approach offers the advantage of producing high levels of stereoselectivity and is often used in the early stages of drug development due to its reliability .

Diastereoselective Control in Cyclization Reactions

Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters, such as substituted chromans. These reactions create a specific stereoisomer from a starting material that already contains a stereocenter.

A common strategy for synthesizing the chroman ring is through an intramolecular cyclization reaction. If the precursor to this cyclization is chiral, the existing stereocenter can influence the stereochemical outcome of the ring closure, leading to a diastereoselective transformation.

For example, a highly enantio- and diastereoselective method for synthesizing functionalized chromanes has been achieved through an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols scispace.com. This cascade reaction generates multiple stereocenters in a single step with high levels of diastereocontrol.

Another approach involves the catalytic, enantioselective carbosulfenylation of alkenes to construct 3,4-disubstituted chromans. This method proceeds through enantioenriched thiiranium ions and yields chromans with excellent enantioselectivities nih.gov. The synthesis of 3-bromo-2-pentylchroman-4-one has been reported to yield a diastereomeric mixture, indicating the influence of the existing stereocenter at C2 on the introduction of the bromine at C3 acs.org.

Furthermore, an organocatalytic oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by squaramide, produces polysubstituted chiral chromans with excellent enantioselectivities and diastereoselectivities researchgate.net.

Table 2: Diastereoselective Syntheses of Substituted Chromans

| Reaction Type | Substrates | Catalyst/Reagent | Stereoselectivity |

|---|---|---|---|

| Domino Michael/hemiacetalization | Aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols | Modularly designed organocatalysts | up to 99:1 dr scispace.com |

| Carbosulfenylation of alkenes | 2-Allylphenols | Lewis base | Excellent enantioselectivities nih.gov |

| Bromination | 2-Pentylchroman-4-one | Py·Br3 | 80:20 dr (cis as major) acs.org |

Chemical Reactivity and Transformation Studies of 7 Bromo 6 Methoxychroman

Reactivity of the Bromo Substituent for Further Functionalization

The bromine atom on the aromatic ring is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is central to the synthetic utility of 7-Bromo-6-methoxychroman.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is crucial for the reaction to proceed.

For an SNAr reaction to be effective, the aromatic ring must be electron-poor, a condition usually achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com In the case of this compound, the methoxy (B1213986) group is an electron-donating group, and the chroman ring system is not strongly electron-withdrawing. Consequently, the aromatic ring is relatively electron-rich, which disfavors the formation of the necessary anionic intermediate. Therefore, this compound is generally considered an unreactive substrate for traditional SNAr reactions under standard conditions.

Transition metal-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon bonds and have become indispensable tools in modern organic synthesis. thermofisher.comdntb.gov.ua The bromo substituent at the C-7 position of this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov this compound can be coupled with various aryl and heteroaryl boronic acids to yield 7-aryl-6-methoxychroman derivatives.

Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 88 |

Note: The data in this table is representative of typical Suzuki-Miyaura reactions involving aryl bromides and is intended for illustrative purposes. mdpi.comrsc.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction allows for the introduction of an alkynyl group at the C-7 position of the chroman ring, leading to the formation of conjugated enynes and arylalkynes. libretexts.org The reaction is valued for its ability to be carried out under mild conditions. wikipedia.orgnih.gov

Representative Conditions for Sonogashira Coupling

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | RT | 90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | THF | 60 | 85 |

Note: The data in this table is representative of typical Sonogashira reactions involving aryl bromides and is intended for illustrative purposes. nih.govresearchgate.net

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction offers a reliable method for the vinylation of the C-7 position. Studies on related bromochromone systems have shown that phosphine-free coupling conditions can be effective. researchgate.net The reaction of this compound with various alkenes, such as styrene (B11656) or acrylates, would yield the corresponding 7-alkenyl-6-methoxychroman derivatives.

Representative Conditions for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ (4) | NaOAc | DMF | 120 | 85 |

| 2 | Ethyl acrylate | Pd(OAc)₂ (5), P(o-tolyl)₃ (10) | Et₃N | Acetonitrile (B52724) | 100 | 91 |

Note: The data in this table is representative of typical Heck reactions involving aryl bromides and is intended for illustrative purposes. researchgate.netresearchgate.net

Reductive debromination is the process of removing a bromine atom from a molecule and replacing it with a hydrogen atom. This transformation can be useful if the bromine was initially used as a directing group or to block a specific position during a synthesis. A common method for achieving this is through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other methods include using reducing agents like tin hydrides or transfer hydrogenation conditions. This process would convert this compound into 6-methoxychroman (B3132562).

Transformations Involving the Methoxy Group at C-6

The methoxy group at the C-6 position is an ether linkage that can be chemically modified, most commonly through cleavage to reveal a hydroxyl group.

Demethylation of the C-6 methoxy group results in the formation of the corresponding phenol (B47542), 7-Bromo-6-hydroxychroman. This transformation is significant as it unmasks a reactive hydroxyl group that can participate in further functionalization, such as esterification or etherification. The conversion of an aryl methyl ether to a phenol is a common transformation in organic synthesis. Strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr), are frequently employed for this purpose. The choice of reagent depends on the presence of other functional groups in the molecule.

The cleavage of the methyl-oxygen bond in the methoxy group is the primary reaction pathway. The mechanism typically involves the coordination of a Lewis acid to the ether oxygen, followed by nucleophilic attack on the methyl group by the conjugate base of the acid (e.g., bromide ion). This process releases the free hydroxyl group on the chroman ring. Given the potential for multiple reaction sites on this compound, reaction conditions must be carefully selected to ensure selective cleavage of the methoxy group without affecting the bromo substituent or the chroman ring itself.

Chemical Modifications of the Chroman Ring System

The chroman ring system of this compound is a key target for chemical modifications, allowing for the introduction of new functionalities and the synthesis of a variety of derivatives. These transformations can involve the dihydropyran ring or the aromatic portion of the molecule.

Oxidative Transformations to this compound-4-one

The conversion of this compound to its corresponding ketone, this compound-4-one, involves the oxidation of the benzylic methylene (B1212753) group (C4) of the dihydropyran ring. This transformation is a common strategy to introduce a carbonyl group, which can then serve as a handle for further chemical modifications. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups.

Commonly used reagents for the benzylic oxidation of chromans include chromium-based reagents and manganese dioxide. For instance, pyridinium (B92312) chlorochromate (PCC) is a milder chromium reagent that can effectively oxidize benzylic methylenes to carbonyls without significantly affecting other parts of the molecule under controlled conditions.

| Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temp. | 2-4 h | ~85-95 | General |

| Manganese Dioxide (MnO2) | Dichloromethane (DCM) | Reflux | 24-48 h | ~70-90 | General |

| Jones Reagent (CrO3/H2SO4) | Acetone | 0 °C to RT | 1-3 h | ~75-90 | General |

| Note: The data in this table represents typical conditions for the benzylic oxidation of chroman systems and may require optimization for this compound. |

Hydrogenation and Reduction of the Chroman Ring

The chroman ring of this compound can undergo hydrogenation and reduction reactions, targeting either the aromatic ring, the bromo substituent, or potentially the heterocyclic ring under forcing conditions.

Catalytic hydrogenation is a powerful tool for the reduction of various functional groups. In the case of this compound, the bromo substituent can be removed via hydrogenolysis. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas or a hydrogen donor like ammonium (B1175870) formate. The selective removal of the bromine atom can provide access to 6-methoxychroman.

Reduction of the aromatic ring of the chroman system is also possible, although it generally requires more forcing conditions, such as high pressure and temperature, and a more active catalyst like rhodium on alumina. Such a reaction would lead to the corresponding cyclohexyl derivative.

| Target Bond/Group | Reagent/Catalyst | Solvent | Pressure | Temperature | Product | Reference |

| C-Br | H2, Pd/C (10%) | Ethanol | 1 atm | Room Temp. | 6-Methoxychroman | General |

| Aromatic Ring | H2, Rh/Al2O3 | Ethanol | 100 atm | 80-100 °C | 7-Bromo-6-methoxy-perhydrochroman | General |

| Note: The data in this table represents typical conditions for hydrogenation and reduction reactions on similar aromatic systems and may require optimization for this compound. |

Electrophilic and Nucleophilic Additions to the Chroman Core

The term "addition" to the chroman core in this context primarily refers to electrophilic substitution on the aromatic ring and nucleophilic attack leading to the cleavage of the ether linkage, rather than addition to the saturated heterocyclic ring.

Electrophilic Aromatic Substitution: The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating methoxy group. The directing effect of the substituents (bromo and methoxy) will determine the position of the incoming electrophile. The methoxy group is a strong activating group and is ortho, para-directing. The bromo group is a deactivating group but is also ortho, para-directing. In this case, the powerful activating effect of the methoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. Given the substitution pattern, the most likely position for electrophilic attack would be C5, which is ortho to the methoxy group and meta to the bromo group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 7-Bromo-6-methoxy-5-nitrochroman as the major product.

Nucleophilic Cleavage of the Methoxy Group: The methyl ether of the methoxy group can be cleaved by strong nucleophiles, typically under acidic conditions. Boron tribromide (BBr3) is a particularly effective reagent for the demethylation of aryl methyl ethers. orgsyn.orgmdma.chresearchgate.netsemanticscholar.org The reaction proceeds via the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. This reaction would convert the 6-methoxy group into a 6-hydroxy group, yielding 7-Bromo-6-hydroxychroman.

| Reaction Type | Reagent(s) | Solvent | Temperature | Product | Reference |

| Nitration | HNO3, H2SO4 | Acetic Anhydride | 0 °C | 7-Bromo-6-methoxy-5-nitrochroman | General |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Dichloromethane (DCM) | 0 °C to RT | 5-Acyl-7-bromo-6-methoxychroman | youtube.com |

| Methoxy Group Cleavage | Boron Tribromide (BBr3) | Dichloromethane (DCM) | -78 °C to RT | 7-Bromo-6-hydroxychroman | orgsyn.orgmdma.chsemanticscholar.org |

| Note: The data in this table represents typical conditions for electrophilic and nucleophilic reactions on substituted aromatic ethers and may require optimization for this compound. |

7 Bromo 6 Methoxychroman As a Key Building Block in Advanced Organic Synthesis

Synthesis of Substituted Chroman-4-one Derivatives

Chroman-4-ones are central to the synthesis of a wide array of flavonoids and other pharmacologically relevant molecules. The presence of the bromo and methoxy (B1213986) substituents on the 7-Bromo-6-methoxychroman backbone provides a strategic advantage for creating diverse libraries of chroman-4-one derivatives.

The synthesis of the chroman-4-one core can be achieved through several established methodologies. A common and effective approach involves the intramolecular cyclization of 3-aryloxypropionic acids. This reaction is often facilitated by acid catalysts under reflux conditions. For instance, a general procedure involves heating a mixture of a 3-aryloxypropionic acid with acid-activated Montmorillonite K-10 clay in toluene to yield the corresponding chroman-4-one. chemicalbook.com

Another widely used method is the base-promoted condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov This one-step procedure can be efficiently carried out using microwave irradiation, significantly reducing reaction times. nih.gov For example, reacting a substituted 2'-hydroxyacetophenone with an aldehyde in ethanol with a base like diisopropylamine (DIPA) under microwave heating yields 2-alkyl-chroman-4-ones in low to high yields. nih.gov

These fundamental strategies can be adapted to produce this compound-4-one by selecting the appropriately substituted starting materials, such as 3-(3-bromo-4-methoxyphenoxy)propanoic acid or 2'-hydroxy-4'-bromo-5'-methoxyacetophenone.

Table 1: Selected Synthetic Pathways to Chroman-4-one Derivatives

| Starting Material(s) | Reagents & Conditions | Product Type | Yield |

| 3-Aryloxypropionic acid | Acid activated Montmorillonite K-10, Toluene, Reflux | Chroman-4-one | 85% chemicalbook.com |

| 2'-Hydroxyacetophenone, Aldehyde | Diisopropylamine (DIPA), Ethanol, Microwave (160–170 °C) | 2-Substituted Chroman-4-one | 17–88% nih.gov |

| 7-Bromo-benzopyrone | Rh(PPh3)3Cl (Wilkinson's catalyst), H2 (0.3 MPa), Ethanol, 70°C | 7-Bromochroman-4-one | 79.8% chemicalbook.com |

The chroman-4-one scaffold derived from this compound offers several positions for regioselective functionalization, enabling the introduction of diverse substituents to modulate biological activity. The existing bromine atom at the C7 position is a synthetic handle for cross-coupling reactions, while the electron-donating methoxy group at C6 influences the reactivity of the aromatic ring.

Key sites for functionalization include:

C2 and C3 Positions: The methylene (B1212753) group adjacent to the carbonyl (C3) can be brominated using reagents like pyridinium (B92312) tribromide (Py·Br3). nih.gov This introduces a leaving group, facilitating subsequent substitution reactions to introduce functionalities such as amino, cyano, or acetate groups. gu.se The C2 position can be substituted by starting the synthesis with different aldehydes in the aldol condensation approach. nih.gov

C3 Methylene Group (as a Benzylidene): A widely employed modification is the Claisen-Schmidt condensation of the chroman-4-one with various aromatic aldehydes. nih.gov This reaction, typically catalyzed by gaseous HCl in alcohol, introduces a benzylidene moiety at the C3 position, creating chalcone-like structures with significant cytotoxic potential. nih.govresearchgate.net For instance, 7-methoxychroman-4-one can be condensed with substituted benzaldehydes to produce a series of (E)-3-benzylidene-7-methoxychroman-4-one derivatives. nih.gov

These regioselective modifications are crucial for developing structure-activity relationships (SAR) in drug discovery programs. For example, studies have shown that larger, electron-withdrawing groups at the 6- and 8-positions can be favorable for certain biological activities. nih.gov

The development of enantioselective methods to synthesize chiral chromanones is of great interest, as stereochemistry often plays a critical role in biological activity. While the direct enantioselective synthesis of this compound-4-one is a specialized area, general strategies for creating chiral chroman scaffolds can be applied.

One powerful approach involves organocatalysis. A domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, can produce highly functionalized chiral chromanes. nih.gov Although this specific example leads to chroman-2-ols and chroman-2-ones, the underlying principle of using chiral catalysts to control the stereochemical outcome of ring-forming reactions is directly relevant.

Another advanced technique is transition-metal catalysis. A nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl-chained alkynones has been developed to synthesize chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters. chemrxiv.org This method utilizes a P-chiral monophosphine ligand to achieve excellent yields and high enantioselectivity. chemrxiv.org Such cutting-edge methods provide a pathway to access enantiomerically enriched chroman-4-one precursors, which can then be elaborated into more complex chiral architectures.

Synthesis of Chroman-4-amine Derivatives for Research Applications

Chroman-4-amine derivatives are important pharmacophores found in a variety of biologically active agents. The conversion of chroman-4-ones into their corresponding amines opens up new avenues for chemical exploration and drug development. The chiral compound (S)-7-Bromo-6-methoxychroman-4-amine is a specific example of such a derivative used in medicinal chemistry. evitachem.com

Reductive amination is the most direct and common method for converting a ketone, such as a chroman-4-one, into an amine. This two-step, one-pot process typically involves:

Imine Formation: The carbonyl group of the chroman-4-one reacts with an amine source (e.g., ammonia, a primary amine, or an amine equivalent like hydroxylamine) under mildly acidic conditions to form an intermediate imine or oxime.

Reduction: The intermediate is then reduced to the corresponding amine using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (e.g., H2/Pd-C).

This strategy allows for the introduction of a primary amine (using ammonia) or secondary amines (using primary amines) at the C4 position of the chroman ring. The synthesis of (S)-7-Bromo-6-methoxychroman-4-amine likely involves such a nucleophilic substitution or amination process on the chroman core. evitachem.com

Creating a single enantiomer of a chroman-4-amine requires a stereoselective approach. There are several strategies to achieve this, often starting from the corresponding chroman-4-one.

Asymmetric Reduction of an Intermediate: One method involves the asymmetric reduction of the intermediate imine. This can be accomplished using a chiral reducing agent or a catalytic system composed of a metal and a chiral ligand.

Enantioselective CBS Reduction: A highly effective method for producing chiral alcohols from ketones is the Corey-Bakshi-Shibata (CBS) reduction. This can be adapted for amine synthesis. First, the chroman-4-one is asymmetrically reduced to the corresponding chiral chroman-4-ol with high enantioselectivity. researchgate.net The resulting chiral alcohol can then be converted to the amine via a Mitsunobu reaction or by converting the hydroxyl into a good leaving group followed by substitution with an amine source, often with an inversion of stereochemistry.

Resolution: A classical approach involves synthesizing the racemic amine and then separating the enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

The availability of specific enantiomers like (S)-7-Bromo-6-methoxychroman-4-amine underscores the successful application of these stereoselective techniques in modern organic synthesis. evitachem.com

Construction of Complex Polycyclic Heterocycles and Bridged Systems

Intramolecular Cyclizations Utilizing the Chroman Core

Intramolecular cyclization is a powerful strategy for the efficient construction of cyclic molecules. In the context of this compound, the bromine atom is perfectly positioned for palladium-catalyzed intramolecular Heck reactions, which can be employed to forge new carbon-carbon bonds and construct additional rings fused to the chroman core.

The intramolecular Heck reaction involves the oxidative addition of palladium(0) to the aryl bromide, followed by intramolecular carbopalladation of a suitably positioned alkene and subsequent β-hydride elimination to regenerate the catalyst and yield the cyclized product. The regioselectivity of the cyclization is often high, favoring the formation of five- or six-membered rings. For instance, a this compound derivative bearing an appropriately tethered alkenyl chain at a neighboring position could undergo an intramolecular Heck reaction to yield a tetracyclic system.

Table 1: Key Parameters in Intramolecular Heck Reactions of Bromo-Substituted Chromans

| Parameter | Description |

| Catalyst | Typically a palladium(0) source, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine ligand (e.g., PPh₃, BINAP). |

| Base | An inorganic or organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the HBr generated during the reaction. |

| Solvent | Aprotic polar solvents like DMF, DMA, or acetonitrile (B52724) are commonly used. |

| Tether Length | The length and nature of the chain connecting the alkene to the chroman core determine the size of the newly formed ring. |

While specific examples detailing the intramolecular Heck reaction of this compound itself are not extensively documented in readily available literature, the well-established principles of this reaction on similar bromo-aromatic systems provide a strong basis for its applicability. The electronic nature of the 6-methoxy group can also influence the reactivity of the aryl bromide and the stability of the palladium intermediates, potentially impacting reaction conditions and yields.

Tandem Reaction Sequences for Annulated Systems

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to building molecular complexity. This compound can be strategically functionalized to participate in such sequences, leading to the rapid construction of annulated systems.

A plausible tandem sequence could involve an initial intermolecular reaction at the bromine position, such as a Suzuki or Sonogashira coupling, to introduce a new functional group. This newly introduced moiety could then participate in a subsequent intramolecular cyclization. For example, a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group could be followed by an intramolecular cyclization of the nucleophile onto the alkyne, triggered by a change in reaction conditions or the addition of a new catalyst.

Another potential tandem approach is a domino reaction initiated by the functionalization of the chroman core. For instance, a reaction sequence could be designed where an initial transformation at a different position on the chroman ring sets the stage for a subsequent cyclization involving the 7-bromo substituent. These types of multi-step, one-pot procedures are highly sought after in modern organic synthesis for their atom and step economy.

Application in the Synthesis of Scaffolds for Chemical Biology Research

The chroman framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. This compound, with its modifiable handles, is an excellent starting point for the generation of compound libraries aimed at discovering new biologically active molecules.

Development of Diverse Compound Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems. The this compound scaffold is well-suited for DOS due to the orthogonal reactivity of its functional groups. The bromine atom can be functionalized through a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide variety of substituents at this position.

Furthermore, the methoxy group can potentially be demethylated to a phenol (B47542), which can then be subjected to a range of derivatization reactions, such as etherification or esterification. The chroman ring itself can also be modified, for instance, by oxidation of the benzylic position or by reactions at the chroman oxygen. This multi-faceted reactivity allows for the generation of a large and diverse library of compounds from a single, readily accessible starting material.

Table 2: Potential Reactions for Library Generation from this compound

| Reaction Type | Position of Modification | Potential Reagents/Conditions | Introduced Diversity |

| Suzuki Coupling | C-7 | Aryl or heteroaryl boronic acids, Pd catalyst, base | Aromatic and heteroaromatic groups |

| Sonogashira Coupling | C-7 | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl and substituted alkynyl groups |

| Buchwald-Hartwig Amination | C-7 | Primary or secondary amines, Pd catalyst, base | A variety of amino functionalities |

| Heck Reaction | C-7 | Alkenes, Pd catalyst, base | Substituted alkenyl groups |

| Demethylation | C-6 | BBr₃, HBr | Phenolic hydroxyl group |

| Etherification (post-demethylation) | C-6 | Alkyl halides, base | Diverse ether linkages |

By systematically varying the reactants in these transformations, a combinatorial library of 7-substituted and 6-O-substituted chroman derivatives can be rapidly assembled.

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies (excluding biological outcomes)

Once a hit compound with desirable (though not here discussed) biological activity is identified from a screening library, the next step is often to perform a Structure-Activity Relationship (SAR) study. This involves the systematic modification of the hit compound's structure to understand which parts of the molecule are crucial for its activity and to optimize its properties. The this compound scaffold provides an excellent platform for such studies.

The synthetic handles on the molecule allow for precise and controlled modifications. For example, if a hit compound contains a specific aryl group at the 7-position introduced via a Suzuki coupling, a focused library of analogues can be synthesized by simply changing the boronic acid used in the coupling reaction. This allows for the exploration of the effects of different substituents (e.g., electron-donating vs. electron-withdrawing groups, steric bulk) on the aryl ring.

Similarly, the length and nature of a substituent at the 6-position (if the methoxy group is modified) can be systematically varied. The stereochemistry of the chroman ring, if modified, can also be investigated. This systematic derivatization allows medicinal chemists to build a detailed understanding of the SAR for a particular compound series, guiding the design of more potent and selective molecules. The focus of such studies, in the context of this article, is purely on the chemical modifications and the resulting structural diversity, rather than the biological consequences of these changes.

Analytical and Mechanistic Elucidation in Research of 7 Bromo 6 Methoxychroman

Advanced Spectroscopic Characterization Methodologies for Structural Confirmation

The structural confirmation of a novel or synthesized compound relies on a suite of spectroscopic techniques. Each method provides unique insights into the molecular architecture. For 7-Bromo-6-methoxychroman, the available data is sparse.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: Limited data from one source indicates the presence of aromatic protons with chemical shifts reported at δ 7.10 ppm and δ 6.67 ppm . This suggests the presence of two distinct protons on the aromatic ring of the chroman system. However, comprehensive data including coupling constants (J values), signal multiplicity (e.g., singlet, doublet), and the solvent used for analysis are not available, preventing a complete assignment.

¹³C NMR & 2D NMR: There is no publicly available data regarding the ¹³C NMR or 2D NMR (e.g., COSY, HSQC, HMBC) analysis of this compound. Such data would be essential for confirming the carbon skeleton, assigning quaternary carbons, and establishing through-bond correlations between protons and carbons.

Interactive Data Table: Reported ¹H NMR Data

| Chemical Shift (δ ppm) | Inferred Proton Environment |

| 7.10 | Aromatic Proton |

| 6.67 | Aromatic Proton |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation patterns. A search of scientific databases did not yield any mass spectrometry data for this compound. The theoretical exact mass would be crucial to confirm via high-resolution mass spectrometry (HRMS), but experimental findings have not been published.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies, while UV-Vis spectroscopy provides information about conjugated systems. No experimental IR or UV-Vis spectra for this compound are available in the reviewed literature.

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, definitive data on its crystal system, space group, and precise bond lengths and angles are not available.

Chromatographic and Separation Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) Method Development

There are no specific, published HPLC methods for the analysis of this compound. The development of such a method would require systematic evaluation of parameters including the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile (B52724)/water or methanol (B129727)/water gradients), flow rate, and detector wavelength to achieve adequate separation and quantification. Without experimental data, a standard protocol cannot be presented.

Gas Chromatography (GC) Applications

Gas chromatography stands as a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. While specific, detailed research findings on the application of GC for the routine analysis of this compound are not extensively documented in publicly available literature, the physicochemical properties of the compound suggest its suitability for GC-based analysis. Given its molecular weight and likely boiling point, it is expected to be amenable to separation on a variety of capillary columns, such as those with non-polar or medium-polarity stationary phases.

In a hypothetical GC method for this compound, a high-resolution capillary column would be employed to ensure adequate separation from potential impurities or related compounds. The operational parameters would be optimized to achieve sharp, symmetrical peaks, facilitating accurate quantification. The table below outlines a potential set of starting parameters for such a method.

Table 1: Hypothetical GC Parameters for this compound Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C (MS transfer line) or 300 °C (FID) |

Detection via mass spectrometry would be particularly advantageous, allowing for the determination of the compound's mass-to-charge ratio and fragmentation pattern, thereby confirming its identity. Flame ionization detection would offer high sensitivity for quantitative analysis.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides invaluable insights into the molecular properties and reactivity of compounds like this compound, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For chroman derivatives, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to compute molecular geometry and vibrational frequencies. bohrium.com These calculations can predict various electronic properties, including molecular electrostatic potential surfaces, Mulliken charges, and Fukui functions, which help in identifying electrophilic and nucleophilic sites within the molecule. bohrium.com

The electronic properties of chroman derivatives are also studied using Time-Dependent DFT (TD-DFT) calculations. bohrium.com Such studies on related chromene derivatives have been used to analyze electronic and structural aspects, comparing theoretical outcomes with experimental data from techniques like UV-Vis and NMR spectroscopy. rsc.orgrsc.org For instance, the analysis of frontier molecular orbitals (FMOs) can reveal the band gap of the molecule, which is related to its chemical reactivity and stability. rsc.orgrsc.org

Elucidation of Reaction Mechanisms through Transition State Modeling

Understanding the mechanisms of chemical reactions involving this compound can be achieved through the modeling of transition states. A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure is crucial for determining the reaction pathway and activation energy. While a single transition state typically connects one set of reactants to one set of products, more complex reactions can involve a single TS leading to multiple products, a phenomenon known as post-transition-state-bifurcation. researchgate.net

The study of reaction barriers, which are primarily influenced by exchange repulsion and intramolecular deformation, is a key aspect of transition state modeling. plu.mx Computational methods allow for the detailed investigation of the formation and weakening of chemical bonds at the transition state. plu.mx Although specific studies on transition state modeling for reactions of this compound are not prominent, the principles applied to other organic reactions, such as the Claisen rearrangement of chroman-related structures, demonstrate the power of these theoretical approaches. dntb.gov.ua

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound, particularly the conformation of the chroman ring system, is critical to its chemical behavior. Conformational analysis of chroman and its derivatives often involves a combination of experimental techniques, such as NMR spectroscopy, and theoretical calculations. mdpi.com

For related 6-chromanyl ethereal derivatives, conformational analysis and subsequent DFT optimization have been used to explain observations in dynamic NMR spectra. mdpi.com Theoretical calculations can determine the energy differences between various conformers, such as different chair and boat conformations of the dihydropyran ring in the chroman structure. mdpi.comresearchgate.net These studies provide insights into the rotational barriers and the relative stability of different stereoisomers. mdpi.com In the broader context of substituted cyclohexanes, theoretical calculations have been used to evaluate the effect of substituents on conformational equilibria, considering factors like steric hindrance and intramolecular interactions. researchgate.net

Future Research Directions and Emerging Methodologies for Chroman Systems

Development of Sustainable and Green Synthetic Routes to 7-Bromo-6-methoxychroman

In response to the growing need for environmentally responsible chemical manufacturing, a significant research effort is directed towards developing sustainable and green synthetic pathways to this compound. nih.govresearchgate.net Traditional synthetic methods often rely on hazardous reagents and generate substantial waste, prompting the exploration of greener alternatives. researchgate.net

Mechanochemistry: This approach uses mechanical energy from grinding or milling to drive chemical reactions, often in the absence of bulk solvents. wikipedia.orgmdpi.com Mechanochemistry has emerged as a powerful green tool that can reduce solvent waste, lower energy consumption, and sometimes increase reaction rates and yields. nih.govnih.gov Future research will likely focus on adapting key steps in the synthesis of this compound, such as cyclization and halogenation, to solvent-free or liquid-assisted grinding (LAG) conditions.

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to conventional chemical catalysts. nih.gov For the synthesis of this compound, flavin-dependent halogenases (FDHs) are particularly promising. chemrxiv.orgmdpi.com These enzymes can perform regioselective halogenation on electron-rich aromatic compounds under mild, aqueous conditions. chemrxiv.orgmanchester.ac.uk Ongoing research is focused on enzyme engineering and directed evolution to develop robust halogenases with high activity and specificity for chroman precursors, enabling a greener route to the target molecule. chemrxiv.orgmdpi.com

Application of Flow Chemistry and Automated Synthesis for Scalable Production

Transitioning from laboratory-scale synthesis to industrial production requires processes that are safe, efficient, and scalable. Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, presents a compelling solution. uc.pt This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, which often leads to higher yields, improved purity, and enhanced safety compared to traditional batch processing. uc.pt

The modular nature of flow systems allows for the integration of multiple reaction and purification steps into a single, automated sequence. uc.pt For the synthesis of this compound, a multi-step flow process could be designed to perform the initial formation of the chroman ring, followed by a subsequent bromination step in a continuous fashion. Automated platforms can accelerate the optimization of reaction conditions and enable on-demand production, making the synthesis more efficient and adaptable to changing demands.

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Challenging; requires re-optimization of conditions. | Straightforward; achieved by extending run time. |

| Heat Transfer | Inefficient; risk of "hot spots" and side reactions. | Highly efficient due to high surface-area-to-volume ratio. |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes at any given time. |

| Process Control | Limited; parameters can fluctuate within the vessel. | Precise control over temperature, pressure, and residence time. |

| Reproducibility | Can vary between batches. | High; consistent product quality. |

Exploration of Novel Catalytic Systems for Chroman Functionalization

Catalysis is central to the efficient synthesis and subsequent modification of the chroman scaffold. Research into novel catalytic systems is a vibrant area, aiming to provide more efficient and selective methods for both the construction of the chroman core and the functionalization of derivatives like this compound.

Organocatalysis: The use of small, metal-free organic molecules as catalysts has gained significant traction for the asymmetric synthesis of chiral chromans. nih.govrsc.org Organocatalytic cascade reactions can construct complex chiral frameworks from simple starting materials with high stereoselectivity under environmentally friendly conditions. rsc.orgacs.orgmdpi.com This approach is being explored to produce enantiomerically pure chroman precursors, which are valuable in pharmaceutical development. nih.gov

Transition Metal Catalysis: Palladium-catalyzed reactions are particularly important for the functionalization of this compound. nih.govacs.org The bromine atom at the C-7 position serves as a versatile "handle" for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgnih.gov These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of substituents to the chroman core. acs.orgyoutube.com Future work will focus on developing more active and robust catalysts, including those that utilize other transition metals like rhodium or iridium, to expand the scope of possible transformations and functionalize C-H bonds directly. nih.govresearchgate.net

Design and Synthesis of Advanced Materials Incorporating the this compound Moiety (e.g., in optoelectronic or polymer research)

The distinct structural and electronic properties of the chroman framework make it an attractive building block for advanced materials. The this compound moiety can be strategically integrated into larger molecular systems to create materials with tailored functions.

Optoelectronic Materials: Chroman and related coumarin (B35378) derivatives are being investigated for their fluorescent and electronic properties for use in applications such as organic light-emitting diodes (OLEDs) and sensors. nih.gov The methoxy (B1213986) group on the this compound scaffold acts as an electron-donating group, influencing the molecule's photophysical properties. The bromine atom provides a reactive site for polymerization or for linking the chroman unit to other components of a functional material, allowing for the fine-tuning of its optoelectronic characteristics.

Functional Polymers: The incorporation of the this compound unit into polymer chains can impart unique properties. It can be used as a monomer in polymerization reactions or as a pendant group attached to a polymer backbone. The resulting polymers could exhibit enhanced thermal stability, specific optical properties, or serve as flame-retardant materials. nih.govmdpi.com The bromine atom offers a site for post-polymerization modification, enabling the attachment of other functional groups to create materials for specialized applications such as advanced coatings, membranes, or drug-delivery systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-6-methoxychroman, and how can purity be ensured during preparation?

- Methodological Answer : The synthesis typically involves bromination of 6-methoxychroman precursors under controlled conditions. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity (>95%) is validated via HPLC and NMR spectroscopy .

- Critical Note : Monitor reaction progress using TLC to avoid over-bromination, which can lead to di-substituted byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C7, methoxy at C6) and stereochemistry .